molecular formula C6H12N2OS B13116027 N-Methylthiomorpholine-4-carboxamide

N-Methylthiomorpholine-4-carboxamide

Cat. No.: B13116027
M. Wt: 160.24 g/mol
InChI Key: CDBOGIYYJYYRHB-UHFFFAOYSA-N
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Description

N-Methylthiomorpholine-4-carboxamide (CAS: 701214-23-5) is a thiomorpholine derivative featuring a sulfur atom in place of oxygen in the morpholine ring, a methyl group at the nitrogen position, and a carboxamide functional group. Thiomorpholine derivatives are characterized by enhanced lipophilicity compared to their oxygen-containing morpholine counterparts due to sulfur’s larger atomic size and polarizability. This compound is listed with 97% purity in commercial catalogs, indicating its established synthesis and characterization .

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

N-methylthiomorpholine-4-carboxamide

InChI

InChI=1S/C6H12N2OS/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9)

InChI Key

CDBOGIYYJYYRHB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methylthiomorpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between N-Methylthiomorpholine-4-carboxamide and related compounds:

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Yield (%) Biological Activity/Notes References
This compound Thiomorpholine Methyl, carboxamide Not reported N/A Undisclosed (high purity: 97%)
N-Phenylmorpholine-4-carboxamide Morpholine (O-based) Phenyl, carboxamide Not reported N/A Analog with oxygen core; broader commercial availability
Compound 11 (Thiophene derivative) Thiophene Cyano, chloro-aryl amino, carboxamide 156–158 66 Hepatocellular activity (microwave synthesis)
Compound 15 (Thiophene derivative) Thiophene Hydrazinocarbonyl, acetamido >300 84 High thermal stability
3-(1H-Imidazol-2-yl)thiomorpholine Thiomorpholine Imidazole Not reported N/A Potential metal-binding applications

Key Observations

Core Heterocycle Effects: Thiomorpholine vs. Thiophene vs. Thiomorpholine: Thiophene-based analogs (e.g., Compounds 11–15) exhibit rigid planar structures, favoring π-π stacking interactions. Their higher melting points (e.g., >300°C for Compound 15) suggest strong intermolecular hydrogen bonding or crystallinity, unlike the thiomorpholine derivatives, which lack reported thermal data .

Substituent Influence: Methyl vs. Carboxamide vs. Hydrazinocarbonyl: The hydrazinocarbonyl group in Compound 15 introduces additional hydrogen-bonding donors, possibly explaining its exceptionally high melting point and stability .

Synthetic Accessibility :

  • Thiophene derivatives (Compounds 11–15) are synthesized via microwave-assisted methods with moderate-to-high yields (52–84%), while thiomorpholine derivatives like the target compound rely on conventional methods, as indicated by commercial availability .

Research Findings and Implications

  • Biological Activity: While thiophene carboxamides () are studied for hepatocellular activity and pyrazole carboxamides () for antimalarial applications, this compound’s biological profile remains underexplored.
  • Physicochemical Properties : The absence of reported melting points for thiomorpholine derivatives contrasts with detailed thermal data for thiophene analogs, highlighting a gap in characterization.

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